

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with BAY-2413555

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Compound of Interest		
Compound Name:	BAY-2413555	
Cat. No.:	B15619539	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).[1][2][3] As a member of the 1,8-naphthyridin-4(1H)-one carboxamide class of molecules, **BAY-2413555** enhances the affinity of the endogenous ligand, acetylcholine, for the M2R.[1] This potentiation of parasympathetic signaling is being explored for its therapeutic potential in conditions such as heart failure.[1][2][3] The primary electrophysiological consequence of M2R activation in cardiomyocytes is the activation of the G-protein-coupled inwardly-rectifying potassium (GIRK) channel, which mediates the IK,ACh current, leading to membrane hyperpolarization and a decrease in heart rate.

These application notes provide a detailed overview of the electrophysiological characterization of **BAY-2413555** using patch clamp techniques. The protocols described herein are representative methodologies for assessing the potency, selectivity, and mechanism of action of M2R PAMs on ion channel function.

Data Presentation

Table 1: Electrophysiological Profile of BAY-2413555



Parameter	Description	Cell Type	Experimental Condition	Result
Potency				
EC50	Concentration of BAY-2413555 producing 50% of the maximal potentiation of the acetylcholine- induced IK,ACh	CHO cells expressing human M2R	Co-application with 1 μΜ Acetylcholine	Data not publicly available
Selectivity				
M1, M3, M4, M5 Receptors	Assessment of allosteric modulation at other muscarinic receptor subtypes	CHO cells expressing respective human muscarinic receptor subtypes	Electrophysiologi cal or binding assays	Reported to be highly selective for M2R[1]
hERG Channel Block	Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel	HEK293 cells expressing hERG	Voltage clamp recordings	Data not publicly available
Mechanism of Action				
Fold-Shift	Fold increase in acetylcholine potency in the presence of BAY-2413555	CHO cells expressing human M2R	Concentration- response curves for acetylcholine +/- BAY-2413555	Data not publicly available



Note: Specific quantitative data from preclinical patch clamp studies of **BAY-2413555** are not publicly available. The table structure is provided as a template for organizing experimental findings.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of IK,ACh in a Recombinant Cell Line

Objective: To determine the potency and efficacy of **BAY-2413555** as a positive allosteric modulator of the M2 receptor-mediated activation of GIRK channels.

Materials:

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human M2 muscarinic receptor and the requisite GIRK channel subunits (GIRK1/4).
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjusted to pH 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 GTP, 2 Mg-ATP.
 Adjusted to pH 7.2 with KOH.
- Agonist: Acetylcholine (ACh)
- Test Compound: BAY-2413555
- Patch Clamp Rig: Amplifier, digitizer, micromanipulator, and data acquisition software.

Procedure:

- Cell Preparation: Culture the cells to 50-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips in the recording chamber.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.



· Recording:

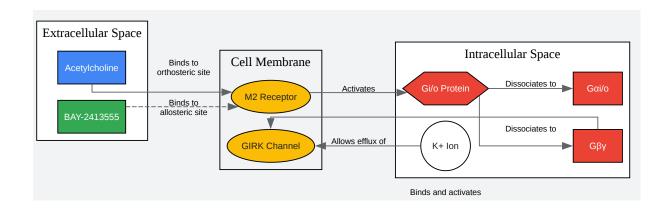
- Establish a whole-cell patch clamp configuration on a single, healthy cell.
- Clamp the cell membrane potential at -80 mV.
- Apply a voltage ramp from -120 mV to +60 mV over 500 ms to elicit GIRK currents.
- Compound Application:
 - Perfuse the cell with the external solution until a stable baseline current is achieved.
 - To determine the potentiation by BAY-2413555, first apply a sub-maximal concentration of acetylcholine (e.g., EC20) to establish a baseline IK,ACh.
 - Co-apply increasing concentrations of BAY-2413555 with the fixed concentration of acetylcholine.
 - To determine the effect on acetylcholine potency, generate a full concentration-response curve for acetylcholine in the absence and presence of a fixed concentration of BAY-2413555.

Data Analysis:

- Measure the peak inward current at a negative potential (e.g., -120 mV) from the voltage ramp.
- Plot the concentration-response data and fit with a Hill equation to determine EC50 values.
- Calculate the fold-shift in the acetylcholine EC50 in the presence of BAY-2413555.

Visualizations Signaling Pathway of M2R Activation



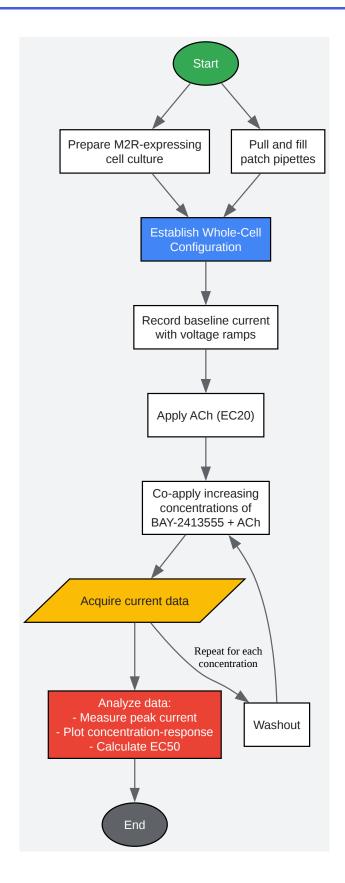


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Caption: M2R signaling pathway initiated by acetylcholine and modulated by BAY-2413555.

Experimental Workflow for Patch Clamp Analysis





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Caption: Workflow for assessing **BAY-2413555**'s effect on M2R-mediated currents.



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